- Process for the partial or total inversion of the configuration of an amine in the presence of thiols, France, , ,

Cas no 937-52-0 ((R)-4-Phenyl-2-butanamine)

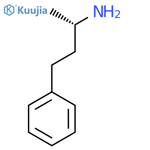

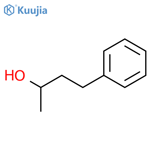

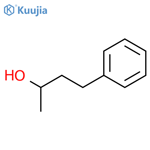

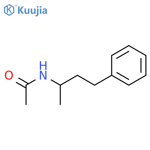

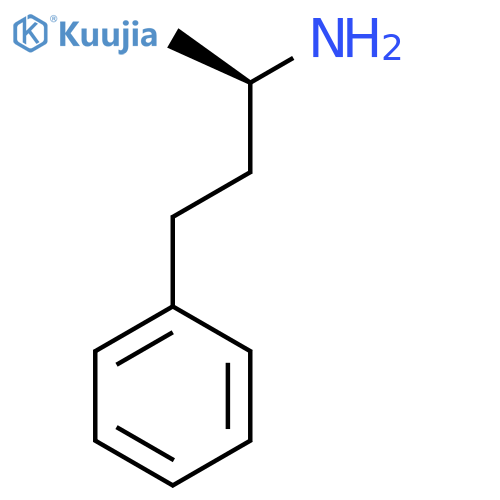

(R)-4-Phenyl-2-butanamine structure

Nom du produit:(R)-4-Phenyl-2-butanamine

Numéro CAS:937-52-0

Le MF:C10H15N

Mégawatts:149.232802629471

MDL:MFCD00145208

CID:40345

PubChem ID:2734033

(R)-4-Phenyl-2-butanamine Propriétés chimiques et physiques

Nom et identifiant

-

- (R)-4-Phenylbutan-2-amine

- (R)-(-)-1-METHYL-3-PHENYLPROPYLAMINE

- (R)-1-methyl-3-phenylpropylamine

- 1-methyl-3-phenylpropionamine

- Benzenepropanamine,a-methyl-, (R)-

- Propylamine,1-methyl-3-phenyl-, (R)-(-)- (8CI)

- (-)-1-Methyl-3-phenylpropylamine

- (-)-a-Methylbenzenepropanamine

- (2R)-2-Amino-4-phenylbutane

- (2R)-4-Phenylbutan-2-amine

- (R)-4-Phenyl-2-butanamine

- (R)-a-Methylbenzenepropanamine

- BP-20349

- O4F6H42UWQ

- 937-52-0

- Benzenepropanamine, alpha-methyl-, (R)-

- Q27285319

- 4DD

- (R)-4-Phenylbutane-2-amine

- (R)--Methylbenzenepropanamine

- Benzenepropanamine, -methyl-, (R)-

- BENZENEPROPANAMINE, .ALPHA.-METHYL-, (R)-

- EN300-1865402

- 4-Phenylbutan-2-amine, (R)-

- WECUIGDEWBNQJJ-SECBINFHSA-N

- AKOS015840002

- F20201

- (r)-1-methyl-3-phenyl-propylamine

- r-4-phenylbutan-2-amine

- UNII-O4F6H42UWQ

- SCHEMBL605244

- MFCD00145208

- (αR)-α-Methylbenzenepropanamine (ACI)

- Benzenepropanamine, α-methyl-, (R)- (ZCI)

- Propylamine, 1-methyl-3-phenyl-, (R)-(-)- (8CI)

- (-)-α-Methylbenzenepropanamine

- (R)-α-Methylbenzenepropanamine

- A-Methylbenzenepropanamine

- DB-005014

- (R)-

-

- MDL: MFCD00145208

- Piscine à noyau: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1

- La clé Inchi: WECUIGDEWBNQJJ-SECBINFHSA-N

- Sourire: N[C@H](C)CCC1C=CC=CC=1

Propriétés calculées

- Qualité précise: 149.12000

- Masse isotopique unique: 149.12

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 3

- Complexité: 95

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'tautomères: Rien du tout

- Charge de surface: 0

- Surface topologique des pôles: 26A^2

- Le xlogp3: 2

Propriétés expérimentales

- Couleur / forme: Liquide transparent incolore

- Dense: 0.936

- Point de fusion: 143°C (estimate)

- Point d'ébullition: 230.33°C (estimate)

- Point d'éclair: 97.8°C

- Indice de réfraction: 1.513-1.515

- Le PSA: 26.02000

- Le LogP: 2.66670

- Solubilité: Pas encore déterminé

- Rotation spécifique: -11 º (neat)

(R)-4-Phenyl-2-butanamine Informations de sécurité

- Numéro de transport des marchandises dangereuses:2922

- Code de catégorie de danger: R36/37/38

- Instructions de sécurité: S26-S37/39

-

Identification des marchandises dangereuses:

- Conditions de stockage:0-6°C

- Terminologie du risque:R36/37/38

(R)-4-Phenyl-2-butanamine Données douanières

- Code HS:2921499090

- Données douanières:

Code douanier chinois:

2921499090Résumé:

2921499090 autres monoamines aromatiques, leurs dérivés et leurs sels. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2921499090 autres monoamines aromatiques et leurs dérivés; Ses sels TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement NPF tarif: 6,5% tarif général: 30,0%

(R)-4-Phenyl-2-butanamine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D505438-1g |

(R)-4-Phenylbutan-2-aMine |

937-52-0 | 97% | 1g |

$567 | 2024-05-24 | |

| TRC | P320040-250mg |

(R)-4-Phenyl-2-butanamine |

937-52-0 | 250mg |

$110.00 | 2023-05-17 | ||

| Enamine | EN300-1865402-1.0g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 1g |

$1006.0 | 2023-06-03 | ||

| Enamine | EN300-1865402-10.0g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 10g |

$4326.0 | 2023-06-03 | ||

| A2B Chem LLC | AC98316-100mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 100mg |

$68.00 | 2024-05-20 | |

| Enamine | EN300-1865402-5g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 5g |

$2917.0 | 2023-09-18 | ||

| 1PlusChem | 1P006ESS-100mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 100mg |

$173.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-1g |

(R)-α-Methylbenzenepropanamine |

937-52-0 | 98% | 1g |

¥3172.00 | 2024-04-24 | |

| A2B Chem LLC | AC98316-250mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 250mg |

$112.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-500mg |

(R)-α-Methylbenzenepropanamine |

937-52-0 | 98% | 500mg |

¥2611.00 | 2024-04-24 |

(R)-4-Phenyl-2-butanamine Méthode de production

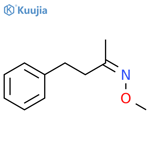

Synthetic Routes 1

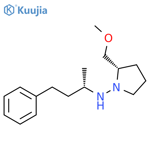

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Pyridoxal 5′-phosphate , Ammonium formate Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9.5, 37 °C

Référence

- Deracemization of racemic amines to enantiopure (R)- and (S)-amines by biocatalytic cascade employing ω-transaminase and amine dehydrogenase, ChemCatChem, 2019, 11(7), 1898-1902

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Ammonium formate Catalysts: NAD , D-Alanine , Omega transaminase , D-Alanine dehydrogenase Solvents: Dimethyl sulfoxide , Water ; pH 7, rt → 30 °C; 24 h, pH 7, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Référence

- Enzymatic biosynthesis of amines, Austria, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 16 h, reflux; cooled

1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt

1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt

1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis bases, Chemical Communications (Cambridge, 2009, (24), 3585-3587

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Pyridoxal 5′-phosphate , FAD , Magnesium chloride Catalysts: NADP , NAD , DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol , Water ; 48 h, pH 8, 30 °C

Référence

- Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine, ChemBioChem, 2022, 23(8),

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol , Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ; 20 min, 90 °C; 90 °C → 50 °C

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

Référence

- A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines, Chemistry - A European Journal, 2012, 18(7), 1969-1983

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrogen Catalysts: Nickel

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrogen Catalysts: Nickel

Référence

- Organocerium additions to SAMP-hydrazones: general synthesis of chiral amines, Journal of the American Chemical Society, 1987, 109(7), 2224-5

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: (-)-Phenylpropanolamine , Borane Solvents: Tetrahydrofuran

Référence

- Asymmetric reduction of oxime ethers. Distinction of anti and syn isomers leading to enantiomeric amines, Tetrahedron Letters, 1988, 29(2), 223-4

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel ; 375 psi, 60 °C

Référence

- Cerium(III) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12

Synthetic Routes 10

Conditions de réaction

1.1 Catalysts: NAD , Alcohol dehydrogenase , Leucine dehydrogenase Solvents: Water ; 48 h, pH 8.7, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

Référence

- Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades, Science (Washington, 2015, 349(6255), 1525-1529

Synthetic Routes 11

Conditions de réaction

Référence

- Fermentative manufacture of (R)-1-methyl-3-phenylpropylamine, Japan, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.2 Solvents: Diethyl ether ; 1 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C

1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C

1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C

1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

1.2 Solvents: Diethyl ether ; 1 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C

1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C

1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C

1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

Référence

- Organocerium additions to proline-derived hydrazones: synthesis of enantiomerically enriched amines, Tetrahedron: Asymmetry, 2010, 21(9-10), 1278-1302

Synthetic Routes 13

Conditions de réaction

1.1 Catalysts: Amidase Solvents: Water ; 3 h, pH 7.0, 30 °C

Référence

- Enzymic asymmetric synthesis of α-methyl arylalkylamines and α-methyl aryalkylalcohols by arylalkyl acylamidases, Bioorganic & Medicinal Chemistry, 1994, 2(6), 429-32

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Glucose , Ammonium chloride Catalysts: NADPH Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Référence

- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases, Chemical Science, 2020, 11(19), 5052-5057

Synthetic Routes 15

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Boron, trihydro(4-methyl-5-phenyl-1,3,2-oxazaborolidine-κN3)-, [T-4-(4R-cis)]- Solvents: Tetrahydrofuran ; rt

Référence

- Norephedrine-borane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-5

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Pyridoxal 5′-phosphate , Isopropylamine , Phosphoric acid Catalysts: Omega transaminase Solvents: Water ; 24 h, pH 7.5, 30 °C

Référence

- Investigation of one-enzyme systems in the ω-transaminase-catalyzed synthesis of chiral amines, Journal of Molecular Catalysis B: Enzymatic, 2013, 96, 103-110

Synthetic Routes 18

Conditions de réaction

Référence

- The synthesis of (S)-1-methyl-3-phenylpropylamine by inversion of amines, Acta Chemica Scandinavica, 1993, 47(10), 1050-2

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Glucose , NAD Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 1, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.3 Solvents: Water ; pH 12, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.3 Solvents: Water ; pH 12, rt

Référence

- Iterative Alanine Scanning Mutagenesis Confers Aromatic Ketone Specificity and Activity of L-Amine Dehydrogenases, ChemCatChem, 2021, 13(24), 5243-5253

Synthetic Routes 20

Conditions de réaction

1.1 Catalysts: NAD , Methylamine dehydrogenase , FDH Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 9, 37 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Référence

- One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation, Angewandte Chemie, 2020, 59(41), 18156-18160

(R)-4-Phenyl-2-butanamine Raw materials

- Methyllithium (1.6M in Diethyl Ether)

- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(3-phenylpropylidene)-, [N(E),2S]-

- (2S)-2-(Methoxymethyl)-N-[(1S)-1-methyl-3-phenylpropyl]-1-pyrrolidinamine

- 4-phenylbutan-2-one

- 4-Methoxy-N-[(1R)-1-methyl-3-phenylpropyl]benzamide

- Acetamide, N-(1-methyl-3-phenylpropyl)-, (±)-

- 1-Methyl-3-phenylpropylamine

- (2S)-4-phenylbutan-2-amine

- 4-Phenyl-2-butanol

- 2-Butanone, 4-phenyl-, O-methyloxime, (2Z)-

- (S)-(+)-4-Phenyl-2-butanol

(R)-4-Phenyl-2-butanamine Preparation Products

(R)-4-Phenyl-2-butanamine Littérature connexe

-

N. Richter,J. E. Farnberger,D. Pressnitz,H. Lechner,F. Zepeck,W. Kroutil Green Chem. 2015 17 2952

-

Wen Juan Wei,Hong Qiang Gao,Yun Zhi Tang New J. Chem. 2022 46 22999

-

Paul Jannis Zurek,Rapha?lle Hours,Ursula Schell,Ahir Pushpanath,Florian Hollfelder Lab Chip 2021 21 163

-

4. Superiority of the carbamoylmethyl ester as an acyl donor for the kinetically controlled amide-bond formation mediated by α-chymotrypsinToshifumi Miyazawa,Eiichi Ensatsu,Nobuhiro Yabuuchi,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 2002 390

-

Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328

937-52-0 ((R)-4-Phenyl-2-butanamine) Produits connexes

- 30543-88-5(1-Phenyl-2-butanamine)

- 13214-66-9(4-Phenylbutylamine)

- 104-13-2(4-Butylaniline)

- 3789-60-4((1S)-1-phenylbutan-1-amine)

- 22148-77-2(1-methyl-3-phenylpropylamine)

- 22374-89-6(1-Methyl-3-phenylpropylamine)

- 53309-89-0(Benzeneethanamine, a-ethyl-)

- 63951-01-9(1-Phenylpentan-2-amine)

- 2941-19-7(1-Phenylbutan-1-amine)

- 6150-01-2((R)-1-Phenylbutan-1-amine)

Fournisseurs recommandés

Suzhou Genelee Bio-Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Taian Jiayue Biochemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif